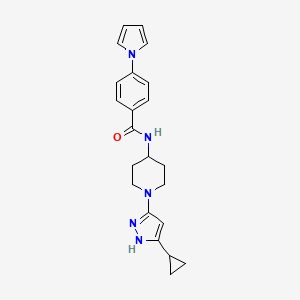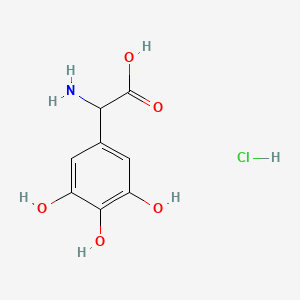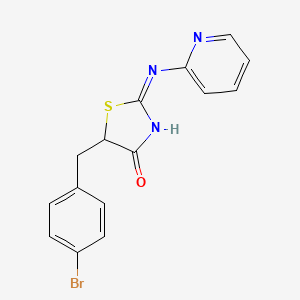![molecular formula C18H14ClN5O2S B2682767 3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine CAS No. 904580-75-2](/img/structure/B2682767.png)
3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It belongs to the class of compounds known as quinazolines, which are characterized by a two-ring system composed of a benzene ring fused to a diazine ring . Quinazolines and their derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-component reactions (MCRs), which are reactions where three or more reactants combine to form a product . One of the common methods for the synthesis of quinazoline derivatives is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the use of raw materials including an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment .Molecular Structure Analysis
The molecular structure of “3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine” is likely to be complex due to the presence of multiple rings and functional groups. The molecule contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole and a quinazoline .Chemical Reactions Analysis
Amines, such as the one present in this compound, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . This property can be utilized in various chemical reactions .Aplicaciones Científicas De Investigación
Nucleophilic Reactions and Derivative Synthesis
Studies on nucleophilic reactions involving similar compounds, such as 3-benzenesulfonyloxyalloxazine and its derivatives, have shown that these reactions can produce a range of products, including carboxy-s-triazoloquinoxalinones, esters, and amides, depending on the nucleophile and reaction conditions. Such reactions are fundamental for synthesizing novel heterocyclic compounds, which could have various applications in medicinal chemistry and drug development (Hamby & Bauer, 1987).
Adenosine Receptor Antagonists
Derivatives of triazoloquinazoline, such as CGS15943, have been identified as potent adenosine receptor antagonists, selective for the human A3 receptor subtype. This research highlights the potential therapeutic applications of triazoloquinazoline derivatives in treating diseases where modulation of adenosine receptors is beneficial, such as cardiovascular diseases and cancer (Kim, Ji, & Jacobson, 1996).
Antihistaminic Agents
Triazoloquinazolin-5-one derivatives have been explored for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This suggests their potential as new classes of antihistamines for treating allergies and related conditions (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
Some quinazoline derivatives, specifically those with modifications like nitro and morpholinyl groups, have shown cytotoxic effects against human cancer cell lines, including HeLa. These findings support the exploration of quinazoline derivatives as potential anticancer agents (Ovádeková et al., 2005).
Antibacterial and Antifungal Activities
Quinazoline derivatives have also been evaluated for their antibacterial and antifungal properties, with some compounds exhibiting significant activity against a range of pathogens. This underscores the potential of quinazoline derivatives in developing new antimicrobial agents (Gineinah, 2001).
Direcciones Futuras
The future directions for “3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine” could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by quinazoline derivatives, this compound could be a promising candidate for drug development .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-11-6-9-15-14(10-11)16(20-12-7-8-12)21-17-18(22-23-24(15)17)27(25,26)13-4-2-1-3-5-13/h1-6,9-10,12H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVALHUYBLAUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2682687.png)



![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)


![(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2682696.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2682697.png)
![5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2682700.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2682703.png)

![N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2682706.png)
